2-((7-(Benzyloxy)heptyl)oxy)-4-bromophenol
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Overview
Description
2-((7-(Benzyloxy)heptyl)oxy)-4-bromophenol is an organic compound characterized by its unique structure, which includes a bromophenol core with a benzyloxyheptyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-(Benzyloxy)heptyl)oxy)-4-bromophenol typically involves a multi-step process. One common method starts with the bromination of phenol to produce 4-bromophenol. This intermediate is then subjected to an etherification reaction with 7-(benzyloxy)heptanol under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the etherification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((7-(Benzyloxy)heptyl)oxy)-4-bromophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Palladium catalysts and boronic acids are commonly used in the Suzuki-Miyaura coupling reaction.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-((7-(Benzyloxy)heptyl)oxy)-4-bromophenol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((7-(Benzyloxy)heptyl)oxy)-4-bromophenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The benzyloxyheptyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenol: Lacks the benzyloxyheptyl substituent, making it less lipophilic and potentially less bioactive.
2-((7-(Benzyloxy)heptyl)oxy)phenol: Similar structure but without the bromine atom, which may affect its reactivity and biological activity.
Uniqueness
2-((7-(Benzyloxy)heptyl)oxy)-4-bromophenol is unique due to the presence of both the bromine atom and the benzyloxyheptyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-bromo-2-(7-phenylmethoxyheptoxy)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrO3/c21-18-11-12-19(22)20(15-18)24-14-8-3-1-2-7-13-23-16-17-9-5-4-6-10-17/h4-6,9-12,15,22H,1-3,7-8,13-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWKNVLQSLYNGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCCCOC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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